molecular formula C9H15N3O B15326874 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B15326874
M. Wt: 181.23 g/mol
InChI Key: GYAVIRDWKFRCNJ-UHFFFAOYSA-N
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Description

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1491639-68-9) is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . It features a 1,2,4-oxadiazole heterocycle, a structure known to researchers as a privileged scaffold and a bioisostere for carboxylic acids, esters, and carboxamides . This makes derivatives of this heterocycle class of significant interest in medicinal chemistry for the design of novel biologically active molecules . While the specific research applications for this particular cyclobutyl-substituted propanamine derivative are not fully documented in public literature, compounds containing the 1,3,4-oxadiazole and 1,2,4-oxadiazole cores have been extensively studied and display a broad spectrum of pharmacological activities in research settings. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . For instance, certain 1,3,4-oxadiazole derivatives have been investigated in preclinical research as selective COX-2 inhibitors and antioxidants . This compound serves as a versatile building block for the synthesis and exploration of new chemical entities in drug discovery and development programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2

InChI Key

GYAVIRDWKFRCNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine and carboxylic acids or their derivatives.

  • Introduction of the cyclobutyl group: The cyclobutyl group can be introduced through a substitution reaction involving cyclobutyl halides.

  • Attachment of the propylamine chain: The propylamine chain can be introduced through amination reactions, often involving reagents like ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) facilitates nucleophilic substitution with electrophiles. Key reactions include:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

text
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine + Acetyl chloride → N-(3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propyl)acetamide

Conditions : Room temperature, THF, triethylamine as base .

Alkylation

Forms secondary/tertiary amines with alkyl halides:

text
R-X + H₂N-(CH₂)₃-oxadiazole → R-NH-(CH₂)₃-oxadiazole + HX

Reagent : Methyl iodide, benzyl bromide .

Electrophile Product Yield (%) Reference
Acetyl chlorideAcetamide derivative78–85
Benzyl bromideN-Benzylpropanamine adduct65–72

Oxidation and Reduction

The oxadiazole ring and cyclobutyl group influence redox behavior:

Oxidation

  • Oxadiazole ring : Resists oxidation under mild conditions but undergoes ring opening with strong oxidizers (e.g., KMnO₄) to yield carboxylic acids .

  • Cyclobutyl group : Stable to atmospheric O₂ but reacts with ozone to form diketones .

Reduction

  • Oxadiazole ring : Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, yielding diamine derivatives .

  • Amine group : Remains unaffected under standard hydrogenation conditions .

Cyclization Reactions

The amine side chain participates in intramolecular cyclization:

Formation of Heterocycles

Reacts with carbonyl compounds (e.g., aldehydes) to form imines, which cyclize into 5–7-membered rings:

text
Amine + R-CHO → Imine intermediate → Cyclic product (e.g., piperazine analogs)

Catalyst : p-TsOH, toluene, reflux .

Carbonyl Reagent Cyclized Product Conditions
Formaldehyde6-Membered aziridine derivative80°C, 12 hr
BenzaldehydeN-Arylpiperazine analogReflux, 24 hr

Condensation Reactions

The oxadiazole ring participates in condensation with nucleophiles:

With Hydrazines

Forms triazole hybrids via [3+2] cycloaddition:

text
Oxadiazole + Hydrazine → 1,2,4-Triazole derivative

Conditions : Ethanol, HCl, 60°C .

With Thioureas

Generates thiadiazole derivatives through sulfur incorporation:

text
Oxadiazole + Thiourea → Thiadiazole + NH₃

Catalyst : CuI, DMF, 100°C .

Metal-Catalyzed Cross-Coupling

The cyclobutyl-oxadiazole system undergoes Suzuki-Miyaura coupling:

text
Oxadiazole-Br + Arylboronic acid → Biaryl-oxadiazole

Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O .

Arylboronic Acid Product Yield (%)
Phenylboronic acid3-(3-Cyclobutyl-5-phenyl-1,2,4-oxadiazolyl)propanamine82
4-Fluorophenylboronic acidFluoro-substituted analog75

Acid/Base-Mediated Rearrangements

Under acidic conditions, the oxadiazole ring undergoes Beckmann rearrangement:

text
Oxadiazole → Isoxazole derivative

Reagent : H₂SO₄, 120°C .

Key Mechanistic Insights

  • Steric Effects : The cyclobutyl group hinders reactions at the oxadiazole’s 3-position, favoring 5-position reactivity .

  • Electronic Effects : The electron-withdrawing oxadiazole enhances amine nucleophilicity .

Scientific Research Applications

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Physicochemical Data

  • Molecular Formula : C₉H₁₅N₃O
  • Molecular Weight : 181.24 g/mol
  • logP (Predicted) : ~1.8 (moderate lipophilicity due to cyclobutyl group)
  • Synthetic Routes : Typically synthesized via cyclocondensation of cyclobutane-substituted amidoximes with β-alanine derivatives under microwave or thermal conditions .

The structural analogs of 3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine are distinguished by variations in the oxadiazole substituents and amine side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons
Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Features Biological/Pharmacological Notes Reference
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine Cyclobutyl 181.24 Compact steric profile; moderate lipophilicity. Potential CNS applications due to BBB penetration .
3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine 4-Decylphenyl 343.51 High lipophilicity (logP ~6.2); long alkyl chain enhances membrane binding. Used as an S1P transport inhibitor in lipid signaling studies .
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Pyridin-2-yl 204.23 Heteroaromatic group improves solubility; π-π stacking capability. Discontinued commercial availability; explored in kinase inhibition .
3-(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)propan-1-amine 4-Chlorobenzyl 239.71 Electron-withdrawing Cl enhances metabolic stability. Preclinical evaluation in inflammation models .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Thiophen-2-yl 234.71 (free base) Sulfur-containing heterocycle; potential for redox interactions. Supplier-listed but limited bioactivity data .
Key Observations

Substituent Effects on Lipophilicity :

  • The cyclobutyl analog (logP ~1.8) is less lipophilic than the 4-decylphenyl derivative (logP ~6.2), making it more suitable for systemic applications requiring balanced solubility .
  • Pyridinyl and thiophenyl analogs exhibit intermediate logP values (~2.5–3.0) due to polar heteroatoms .

Biological Activity: The 4-decylphenyl compound (SLF108185117) demonstrates potent inhibition of sphingosine-1-phosphate (S1P) transport, highlighting the role of long alkyl chains in targeting lipid transporters .

Synthetic Accessibility :

  • Cyclobutyl derivatives require specialized precursors (e.g., cyclobutane carboxylic acid), increasing synthesis complexity compared to aryl analogs .
  • Chlorobenzyl and thiophenyl derivatives are more readily synthesized via standard cyclocondensation protocols .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine?

  • Methodology :

  • Synthesis : Begin with cyclocondensation of a cyclobutyl-substituted precursor (e.g., nitrile or amidoxime) with a propan-1-amine derivative under reflux in a polar aprotic solvent (e.g., DMF) . Purify intermediates via column chromatography.
  • Characterization : Use 1^1H/13^{13}C NMR to confirm oxadiazole ring formation and cyclobutyl connectivity. Validate purity via HPLC (>95%) and mass spectrometry (HRMS) for molecular ion confirmation .

Q. What preliminary biological activities are associated with this compound?

  • Methodology :

  • Screen for antimicrobial activity using broth microdilution assays (e.g., against E. coli and S. aureus) .
  • Assess anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM. Compare results to oxadiazole analogs with known bioactivity .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • FT-IR : Identify N–H stretching (3100–3300 cm1^{-1}) and C=N/C–O bands (1600–1700 cm1^{-1}) to confirm oxadiazole and amine groups .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclobutyl and oxadiazole regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Use Design of Experiments (DoE) to test variables: solvent (DMF vs. acetonitrile), temperature (80–120°C), and catalyst (e.g., ZnCl2_2) .
  • Monitor reaction progress via TLC and in situ IR. Quench side reactions with aqueous washes and recrystallize in ethanol/water .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Perform comparative SAR studies using analogs (e.g., furan- or phenyl-substituted oxadiazoles) to isolate the cyclobutyl group’s steric/electronic effects .
  • Validate discrepancies via orthogonal assays (e.g., ATP-based viability vs. apoptosis assays) .

Q. What strategies confirm the compound’s mechanism of action in biological systems?

  • Methodology :

  • Use molecular docking to predict binding affinity to targets (e.g., bacterial dihydrofolate reductase or human kinases) .
  • Validate via CRISPR-mediated gene knockout of putative targets in cell lines .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (based on analog data) .
  • Store at –20°C under inert gas to prevent decomposition .

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